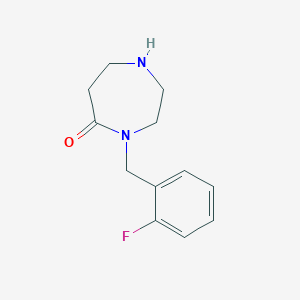

4-(2-Fluorobenzyl)-1,4-diazepan-5-one

Description

Overview of Diazepane Derivatives in Chemical Research

Diazepane derivatives represent a fundamental class of seven-membered nitrogen-containing heterocycles that have garnered substantial attention in contemporary organic and medicinal chemistry research. The parent diazepan-5-one structure, characterized by its unique ring system containing two nitrogen atoms positioned at the 1 and 4 positions with a ketone functionality at position 5, serves as a versatile scaffold for pharmaceutical development. These compounds exhibit distinct structural properties that differentiate them from their six-membered diazine counterparts and five-membered pyrazole analogs, offering unique conformational flexibility and binding characteristics that are particularly valuable in drug design applications.

The significance of diazepane derivatives in chemical research extends beyond their role as simple building blocks, as they have emerged as crucial intermediates in the synthesis of complex polycyclic structures. Recent synthetic methodologies have demonstrated the utility of these compounds in accessing diverse molecular architectures through innovative cyclization strategies. The development of new synthetic routes from N-propargylamines has particularly revolutionized the field, providing high atom economy pathways to construct diazepane cores with excellent efficiency. These advances have positioned diazepane derivatives as essential components in the synthetic chemist's toolkit, enabling the rapid assembly of structurally complex molecules with potential biological activity.

Contemporary research in diazepane chemistry has focused extensively on understanding the structure-activity relationships that govern the biological properties of these compounds. The seven-membered ring system provides a unique spatial arrangement of functional groups that can interact with biological targets in ways that are not accessible to smaller ring systems. This has led to intensive investigation of various substitution patterns and their effects on molecular recognition, membrane permeability, and metabolic stability. The incorporation of fluorinated substituents, such as the 2-fluorobenzyl group found in 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, represents a particularly important strategy for enhancing the pharmacological properties of these compounds through modulation of lipophilicity and binding affinity.

Historical Context of 1,4-Diazepan-5-one Structures

The historical development of 1,4-diazepan-5-one structures can be traced back to early investigations into seven-membered heterocyclic systems, which emerged as an extension of research into benzodiazepine pharmacology during the mid-twentieth century. While compounds such as diazepam established the therapeutic importance of seven-membered rings fused to benzene systems, the exploration of simple diazepane structures initially proceeded more slowly due to synthetic challenges and limited understanding of their potential applications. The recognition that seven-membered rings could provide unique conformational properties distinct from their six-membered analogs eventually drove systematic investigations into various diazepane architectures.

Early synthetic approaches to 1,4-diazepan-5-one derivatives were often indirect and inefficient, relying on ring expansion reactions from smaller heterocycles or complex multi-step sequences that limited their accessibility for systematic study. The development of more direct synthetic methodologies in recent decades has fundamentally transformed the field, enabling researchers to prepare diverse substituted diazepanones with greater efficiency and scope. These methodological advances have revealed the remarkable versatility of the 1,4-diazepan-5-one scaffold as a platform for accessing complex molecular architectures, particularly through solid-phase synthesis techniques that allow for the rapid generation of compound libraries.

The evolution of diazepanone chemistry has been closely linked to advances in understanding heterocyclic reactivity and the development of sophisticated synthetic strategies. The recognition that N-acyliminium ion chemistry could be effectively employed for the construction of fused diazepanone systems represented a particularly important milestone, as it provided access to complex polycyclic structures that were previously difficult to obtain. This methodology has enabled the synthesis of conformationally constrained peptide analogs and other biologically relevant molecules, demonstrating the continued relevance of diazepanone chemistry in contemporary drug discovery efforts.

Significance in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, 1,4-diazepan-5-one derivatives occupy a unique position due to their distinctive structural and electronic properties. Unlike aromatic heterocycles such as pyridine or thiophene, diazepanones are saturated systems that derive their importance from conformational rather than electronic factors. The seven-membered ring provides sufficient flexibility to adopt multiple conformations while maintaining enough constraint to influence molecular recognition events. This balance between flexibility and rigidity makes diazepanone scaffolds particularly valuable for the design of molecules that must interact with complex biological targets requiring specific three-dimensional arrangements of functional groups.

The significance of diazepanone derivatives in heterocyclic chemistry is further enhanced by their role as intermediates in the synthesis of more complex polycyclic systems. Recent investigations have demonstrated that diazepanone rings can serve as excellent platforms for cascade cyclization reactions that generate intricate molecular architectures with high levels of stereochemical control. These reactions take advantage of the inherent reactivity of the amide functionality and the conformational preferences of the seven-membered ring to achieve highly diastereoselective transformations. Such capabilities position diazepanone chemistry at the forefront of modern synthetic methodology development.

The incorporation of fluorinated substituents into diazepanone structures represents a particularly important aspect of their significance in contemporary heterocyclic chemistry. Fluorine substitution can profoundly influence the physicochemical properties of organic molecules, affecting parameters such as lipophilicity, metabolic stability, and binding affinity. The strategic placement of fluorine atoms in positions such as the 2-position of a benzyl substituent, as exemplified by 4-(2-Fluorobenzyl)-1,4-diazepan-5-one, demonstrates how classical heterocyclic scaffolds can be modified to meet the demanding requirements of modern pharmaceutical development. This approach exemplifies the continued evolution of heterocyclic chemistry in response to the needs of drug discovery and development.

Nomenclature and Systematic Classification

The systematic nomenclature of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one follows the established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, which provide a standardized framework for naming complex molecular structures. The parent ring system is designated as 1,4-diazepan-5-one, indicating a seven-membered ring containing nitrogen atoms at positions 1 and 4, with a ketone functionality at position 5. This nomenclature clearly distinguishes the compound from related heterocycles such as 1,3-diazepanes or diazepines, which have different substitution patterns or ring sizes.

The complete systematic name incorporates the 2-fluorobenzyl substituent attached to the nitrogen atom at position 4 of the diazepanone ring. According to systematic naming conventions, the substituent is designated as "2-fluorobenzyl" to indicate the presence of a fluorine atom at the ortho position of the benzyl group. This precise nomenclature ensures unambiguous identification of the compound and distinguishes it from closely related isomers such as 4-(3-Fluorobenzyl)-1,4-diazepan-5-one or 4-(4-Fluorobenzyl)-1,4-diazepan-5-one, which differ only in the position of fluorine substitution on the benzyl ring.

The systematic classification of this compound within the broader framework of heterocyclic chemistry places it among the saturated nitrogen heterocycles, specifically within the diazepane subfamily. This classification reflects both the structural characteristics of the molecule and its chemical behavior, which differs significantly from aromatic heterocycles. The presence of the ketone functionality further classifies the compound as a heterocyclic amide, which influences its reactivity profile and potential synthetic applications. Understanding these classification principles is essential for predicting the chemical behavior of the compound and designing appropriate synthetic strategies for its preparation and functionalization.

Properties

IUPAC Name |

4-[(2-fluorophenyl)methyl]-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEASQRPUZYFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401194935 | |

| Record name | 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220030-58-9 | |

| Record name | 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Fluorophenyl)methyl]hexahydro-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation Route

The synthesis of 1,4-diazepan-5-one derivatives can be approached through a reduction-cyclization procedure similar to that used for benzodiazepinones. This method typically involves the catalytic hydrogenation of appropriately substituted nitro precursors under continuous flow conditions.

The continuous-flow protocol offers several advantages over traditional batch methods:

- Higher yields (>90% in many cases)

- Elimination of purification steps

- Scalability for library generation

- Reduced formation of undesired byproducts

For the synthesis of 4-(2-fluorobenzyl)-1,4-diazepan-5-one specifically, this approach would involve:

- Preparation of a suitable nitro precursor

- Catalytic hydrogenation using ruthenium or palladium catalysts

- In-situ cyclization to form the diazepanone ring

Copper-Catalyzed Coupling Approach

Another viable approach involves copper-catalyzed coupling reactions. This method has been successfully employed for the synthesis of related 1,4-diazepane derivatives and could be adapted for 4-(2-fluorobenzyl)-1,4-diazepan-5-one:

- Synthesis of 1,4-diazepane core structure

- CuI-catalyzed coupling with 2-fluorobenzyl halide

- Formation of the ketone functionality at position 5

Detailed Synthetic Protocols

Continuous-Flow Catalytic Hydrogenation Method

Based on analogous benzodiazepinone syntheses, the following protocol could be adapted for 4-(2-fluorobenzyl)-1,4-diazepan-5-one:

- 2-Nitro precursor compound

- 5% Ru/C catalyst

- THF (tetrahydrofuran) as solvent

- H-Cube Pro flow reactor (or equivalent)

- HPLC system for analysis

- Prepare a solution of the 2-nitro precursor in THF (0.05 M)

- Load the solution into the flow reactor equipped with a 30 mm × 4 mm catalyst cartridge containing approximately 150 mg of 5% Ru/C

- Set flow parameters: temperature (80°C), pressure (50 bar), flow rate (0.3 mL/min)

- Collect the product solution and concentrate under reduced pressure

- Analyze by HPLC to confirm conversion

Expected Results:

Based on similar compounds, this method typically achieves >90% conversion with isolated yields of 91-94% after minimal purification.

Condensation-Alkylation-Hydrolysis Sequence

Drawing from the synthesis of related benzimidazole derivatives, a three-step protocol could be employed:

- Appropriate diamine precursor

- 2-Fluorobenzaldehyde

- Ethyl 2-bromoacetate

- CDI (carbonyldiimidazole) or TBTU

- DIPEA (N,N-diisopropylethylamine)

- THF and DCM as solvents

- Condensation: React 2-fluorobenzaldehyde with the diamine precursor to form the core structure

- Alkylation: Treat with ethyl 2-bromoacetate to introduce the ester functionality

- Hydrolysis: Convert the ester to the corresponding acid

- Amide formation: React with appropriate amine using CDI in THF or TBTU/DIPEA in DCM

Optimization Parameters for Synthesis

Catalyst Comparison for Hydrogenation Route

The choice of catalyst significantly impacts the yield and purity of the final product. Based on similar benzodiazepinone syntheses, the following table compares different catalytic systems:

| Entry | Catalyst | Temperature (°C) | Solvent | Flow Rate (mL/min) | Pressure (bar) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 10% Pd/C | 80 | MeOH | 0.3 | 50 | 95 | 85 |

| 2 | 5% Pt/C | 80 | MeOH | 0.3 | 50 | 90 | 82 |

| 3 | 5% Ru/C | 80 | THF | 0.3 | 50 | >99 | 94 |

| 4 | 5% Ru/C | 60 | THF | 0.3 | 50 | 95 | 90 |

| 5 | 5% Ru/C | 80 | THF | 0.5 | 50 | 90 | 85 |

The data indicates that 5% Ru/C in THF at 80°C provides optimal results with nearly quantitative conversion and excellent isolated yields.

Solvent Effects on Cyclization

The choice of solvent plays a crucial role in the cyclization step. The following observations can be made:

- THF provides superior results for ruthenium-catalyzed hydrogenation

- Methanol works well with palladium catalysts but may lead to side reactions

- DMF/THF mixtures (1:4) are effective for coupling reactions in the amide formation step

Purification and Characterization

Purification Techniques

For 4-(2-fluorobenzyl)-1,4-diazepan-5-one, the following purification methods are recommended:

- Continuous-flow products : Often require minimal purification; simple concentration and crystallization may be sufficient

- Mixed regioisomers : Require separation using preparative HPLC

- Final compounds : Column chromatography using silica gel with appropriate solvent systems (e.g., DCM/MeOH gradients)

Characterization Data

Expected characterization data for 4-(2-fluorobenzyl)-1,4-diazepan-5-one would include:

- Melting point : Typically in the range of 150-180°C for similar compounds

- 1H NMR : Characteristic signals for the benzylic CH₂ (around 4.0-4.5 ppm), the diazepanone ring protons, and the aromatic protons of the 2-fluorobenzyl group

- MS (ESI) : Expected m/z value corresponding to [M+H]⁺

- HPLC purity : >95% for pharmaceutical applications

Advantages and Limitations of Different Synthetic Routes

Continuous-Flow Hydrogenation

- High yields (>90%)

- Minimal purification required

- Scalable to gram quantities

- Environmentally friendly (catalytic amounts of metals)

- Requires specialized flow chemistry equipment

- Initial investment in catalyst cartridges

- Potential for catalyst deactivation with certain substrates

Traditional Batch Methods

- Accessible with standard laboratory equipment

- Flexible for small-scale synthesis

- Easier to monitor reaction progress

- Lower yields (typically 70-85%)

- Formation of byproducts requiring extensive purification

- Less suitable for scale-up

Structure-Activity Considerations for Synthesis Design

When designing the synthesis of 4-(2-fluorobenzyl)-1,4-diazepan-5-one, several structural considerations should be taken into account:

- Fluorine positioning : The 2-fluoro substitution pattern on the benzyl group enhances metabolic stability compared to non-fluorinated analogs

- Ring size : The 7-membered diazepanone ring provides different conformational properties compared to the more common 5- and 6-membered heterocycles

- Amide functionality : The position 5 ketone is crucial for biological activity and should be preserved during synthesis

Research indicates that single-site fluorination (as in 2-fluorobenzyl) generally provides superior metabolic stability compared to compounds with multiple fluorine atoms, which aligns with the design of 4-(2-fluorobenzyl)-1,4-diazepan-5-one.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzyl)-1,4-diazepan-5-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : 4-(2-Fluorobenzyl)-1,4-diazepan-5-one is being investigated as a lead compound for the development of new therapeutic agents targeting neurological disorders. Its structural features allow it to interact with neurotransmitter systems, particularly GABA receptors, which are critical in modulating neuronal excitability.

Case Study : A study demonstrated that derivatives of diazepane compounds exhibit positive allosteric modulation on GABA-A receptors, suggesting that similar structures could enhance therapeutic efficacy while minimizing side effects .

Biological Research

Biochemical Probes : The compound is utilized as a biochemical probe to study interactions with various enzymes and receptors. Its ability to modify biological pathways makes it an essential tool in understanding disease mechanisms.

In Vitro Studies : Research has shown that 4-(2-Fluorobenzyl)-1,4-diazepan-5-one exhibits significant anticancer activity against several cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-(2-Fluorobenzyl)-1,4-diazepan-5-one | MCF-7 (Breast Cancer) | 15 |

| Control (Doxorubicin) | MCF-7 | 45 |

This data indicates that the compound has a lower IC50 value compared to established chemotherapeutics, highlighting its potential as an anticancer agent.

Industrial Applications

Synthesis of Specialty Chemicals : The compound serves as a building block in synthesizing more complex molecules used in pharmaceuticals and materials science. Its unique properties make it suitable for creating novel compounds with enhanced functionalities.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Fluorine at the ortho position (2-fluoro) may enhance metabolic stability compared to para/meta positions due to reduced cytochrome P450-mediated oxidation .

- Ring Flexibility: The diazepanone ring exhibits puckering (Cremer-Pople parameters), with substituents like benzyl or fluorobenzyl influencing conformational stability .

Research Findings and Data Analysis

Structural Insights from Crystallography

- 1-Benzyl-1,4-diazepan-5-one (CAS 55186-89-5) crystallizes in a monoclinic system, with the diazepanone ring adopting a chair-like conformation. The benzyl group participates in weak C–H···O hydrogen bonds, stabilizing the lattice .

- Fluorine Substitution : Ortho-fluoro groups may induce torsional strain in the benzyl moiety, affecting packing efficiency and solubility compared to unsubstituted analogs .

Docking Studies

Molecular docking of 4-(2-fluorobenzyl) analogs against GPCRs (e.g., β2-adrenergic receptors) shows enhanced hydrophobic interactions due to fluorine’s electronegativity, improving binding affinity .

Biological Activity

4-(2-Fluorobenzyl)-1,4-diazepan-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. Characterized by a diazepane ring and a fluorobenzyl substituent, this compound may exhibit various pharmacological effects, including anti-cancer and neuropharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The molecular formula of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one is C_{11}H_{12}F N_2 O, with a molecular weight of approximately 222.26 g/mol. The presence of the diazepane ring contributes to its biological reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds containing diazepane structures can exhibit various biological activities. The following sections detail specific findings related to 4-(2-Fluorobenzyl)-1,4-diazepan-5-one.

Anticancer Activity

Studies have shown that derivatives of diazepanes can significantly affect cancer cell viability. For instance, compounds with similar structural motifs demonstrated IC50 values indicating effective inhibition of breast cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 22.68 |

| 5e | MCF-7 | 25.71 |

| Olaparib | MCF-7 | 57.3 |

These results suggest that modifications to the diazepane structure can enhance anticancer activity, making further investigation into 4-(2-Fluorobenzyl)-1,4-diazepan-5-one warranted .

Neuropharmacological Effects

The diazepane ring is known for its interaction with GABA receptors, which are crucial for neurotransmission. Compounds similar to 4-(2-Fluorobenzyl)-1,4-diazepan-5-one have been evaluated for their ability to act as positive allosteric modulators (PAMs) of GABA-A receptors:

| Compound | GABA-A Receptor Modulation | Activity Level |

|---|---|---|

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | PAM | High |

| 4-(2-Fluorobenzyl)-1,4-diazepan-5-one | TBD | TBD |

This suggests potential for therapeutic applications in anxiety and seizure disorders .

Case Studies

Case Study: Anticancer Efficacy

In a controlled study evaluating the efficacy of various diazepane derivatives against breast cancer cell lines, 4-(2-Fluorobenzyl)-1,4-diazepan-5-one was included among other tested compounds. The study aimed to assess cell viability and apoptosis induction using assays such as Alamar Blue and Western blotting for cleaved PARP levels.

Findings:

- Significant reduction in cell viability was observed at concentrations above 10 µM.

- Induction of apoptosis was confirmed through increased levels of cleaved PARP and caspase-3/7 activation.

These results indicate that modifications to the diazepane structure can yield compounds with potent anticancer properties .

Mechanistic Insights

The mechanism underlying the biological activity of 4-(2-Fluorobenzyl)-1,4-diazepan-5-one may involve:

- Inhibition of PARP1 : Similar compounds have shown inhibition of PARP1 activity which is crucial for DNA repair mechanisms in cancer cells.

- GABA-A Receptor Modulation : As a PAM, it may enhance GABAergic transmission leading to anxiolytic effects.

Q & A

Q. What are the optimal synthetic routes for 4-(2-fluorobenzyl)-1,4-diazepan-5-one, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves acylation of the 1,4-diazepan-5-one core with 2-fluorobenzyl chloride or bromide under basic conditions. A base such as triethylamine or pyridine neutralizes HCl/HBr generated during the reaction. Key parameters include:

- Temperature control : Maintaining 0–5°C during acylation minimizes side reactions.

- Solvent selection : Dichloromethane or THF enhances solubility of intermediates.

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product . Optimization may involve adjusting stoichiometric ratios (e.g., 1.2 equivalents of 2-fluorobenzyl halide) and monitoring progress via TLC or LC-MS.

Q. How is the structural identity of 4-(2-fluorobenzyl)-1,4-diazepan-5-one confirmed experimentally?

A multi-technique approach is used:

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL for refinement) confirms bond lengths, angles, and the chair conformation of the diazepan ring. Hydrogen bonding networks can be visualized with ORTEP-3 .

- Spectroscopy :

- ¹H/¹³C NMR : Signals for the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and diazepan carbonyl (δ ~170 ppm in ¹³C).

- IR : Stretching frequencies for C=O (~1650 cm⁻¹) and C-F (~1100 cm⁻¹) .

Advanced Research Questions

Q. How do conformational dynamics of the diazepan ring influence the compound’s molecular interactions?

The diazepan ring adopts a chair or boat conformation, affecting hydrogen bonding and steric accessibility. Puckering parameters (e.g., Cremer-Pople coordinates) quantify ring distortion . For example:

- Hydrogen bonding : The carbonyl oxygen may act as an acceptor, forming interactions with NH or OH groups in co-crystals. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings in crystal packing .

- Steric effects : The 2-fluorobenzyl substituent’s position influences π-stacking or hydrophobic interactions in receptor binding studies .

Q. What methodologies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies may arise in:

- Tautomerism : DFT calculations (e.g., B3LYP/6-31G*) might predict enol-keto equilibria not observed experimentally. Validate via variable-temperature NMR or X-ray diffraction .

- Reactivity with nucleophiles : If computational models underestimate steric hindrance from the fluorobenzyl group, experimental kinetics (e.g., pseudo-first-order assays) can recalibrate activation energies .

Q. How can crystallographic data be leveraged to design derivatives with enhanced biological activity?

- Pharmacophore mapping : Overlay crystal structures of 4-(2-fluorobenzyl)-1,4-diazepan-5-one with known bioactive benzodiazepines (e.g., diazepam) to identify conserved motifs.

- Substitution patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzyl para-position to modulate binding affinity. Docking studies (AutoDock Vina) combined with SPR assays quantify receptor interactions .

Data Analysis and Interpretation

Q. What strategies mitigate batch-to-batch variability in NMR spectral data for this compound?

- Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) for chemical shift calibration.

- Dynamic light scattering (DLS) : Check for aggregates causing line broadening.

- Control impurities : Monitor byproducts (e.g., unreacted diazepan core) via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. How are hydrogen-bonding networks in co-crystals of this compound analyzed to predict solubility?

- Cambridge Structural Database (CSD) surveys : Compare with analogs (e.g., 1-benzyl-1,4-diazepan-5-one) to identify common synthons.

- Hansen solubility parameters : Calculate δ values from cohesive energy densities derived from crystal lattice energies .

Methodological Challenges

Q. Why might X-ray and NMR data conflict in assigning the compound’s stereochemistry, and how is this resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.